DL-Penicillamine
Overview
Description
Penicillamine is a pharmaceutical compound primarily used as a chelating agent. It is an α-amino acid metabolite of penicillin, although it does not possess antibiotic properties. Penicillamine is utilized in the treatment of Wilson’s disease, cystinuria, and severe, active rheumatoid arthritis . The compound is available in its D-form, as the L-form is toxic and inhibits the action of pyridoxine .
Mechanism of Action
Target of Action
DL-Penicillamine, also known as D-penicillamine, is primarily targeted towards copper ions . It is used as a chelating agent for the treatment of Wilson’s disease, a copper-overload disease state . It may also be effective in chelating arsenic, mercury, and lead . In addition to its chelating properties, D-penicillamine has been found to target metastatic melanoma cells, inducing the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis .
Mode of Action
D-penicillamine interacts with its targets primarily through chelation . It binds to copper ions, forming a stable complex that can be excreted from the body . This interaction helps to reduce the concentration of free copper ions in the body, thereby alleviating the symptoms of copper-overload diseases like Wilson’s disease . In the case of metastatic melanoma cells, D-penicillamine induces the unfolded protein response and Noxa-dependent mitochondrial apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by D-penicillamine is the copper homeostasis pathway . By chelating copper ions, D-penicillamine disrupts the balance of copper in the body, leading to a reduction in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to affect the unfolded protein response pathway in metastatic melanoma cells, leading to apoptosis .
Pharmacokinetics
D-penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion, regardless of dose . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .
Result of Action
The molecular and cellular effects of D-penicillamine’s action primarily involve the reduction of free copper ions in the body, leading to a decrease in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to induce apoptosis in metastatic melanoma cells .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of D-penicillamine . For example, the presence of food and certain medications can reduce the absorption of D-penicillamine, affecting its efficacy . Furthermore, the presence of heavy metals in the environment can also influence the action of D-penicillamine, as it is a chelating agent .
Biochemical Analysis
Biochemical Properties
DL-Penicillamine is a heavy metal chelator . It reacts with metals to form complexes and/or chelates . In Wilson’s disease, this compound binds copper, allowing it to be eliminated in the urine .
Cellular Effects
This compound has been shown to prolong the survival rate of Drosophila melanogaster by protecting against Cu2±induced lethality . It also restored Cu2±induced depletion of total thiol level compared to the control . Furthermore, this compound protected against Cu2+ (1 mM)-induced inhibition of catalase activity .
Molecular Mechanism
This compound is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . From in vitro studies, it is indicated that one atom of copper combines with two molecules of this compound .
Temporal Effects in Laboratory Settings
The oral plasma distribution of this compound begins 15–21 min after ingestion with peak concentrations seen 1–4 h after ingestion . Distribution is best described by a two-compartment model .
Dosage Effects in Animal Models
In veterinary medicine, the use of this compound has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .
Transport and Distribution
Approximately 80% of this compound is circulated in plasma, typically bound to plasma proteins (particularly, albumin) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:
Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.
Decarboxylation: The penicilloic acid is decarboxylated to penilloic acid.
Mercuric Salt Treatment: The penilloic acid is treated with a mercuric salt, such as mercuric chloride, to yield a penicillamine-mercuric salt complex.
Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.
Industrial Production Methods: Industrial production of penicillamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Penicillamine undergoes various chemical reactions, including:
Oxidation: Penicillamine can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Chelation: Penicillamine forms stable complexes with metal ions such as copper, lead, and mercury
Nucleophilic Addition and Displacement: The thiol group in penicillamine participates in nucleophilic addition and displacement reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Chelation: Metal ions such as copper sulfate or lead acetate.
Major Products:
Disulfides: Formed during oxidation.
Metal Complexes: Formed during chelation with metal ions.
Scientific Research Applications
Penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in modulating immune responses and inhibiting collagen cross-linking.
Medicine: Used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. .
Industry: Utilized in the detection of residual β-lactam antibiotics in environmental samples.
Comparison with Similar Compounds
Penicillamine is structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group. Similar compounds include:
Cysteine: An amino acid with a thiol group, involved in protein synthesis and detoxification.
Dimercaprol: Another chelating agent used to treat heavy metal poisoning, but with a different structure and mechanism of action.
Uniqueness of Penicillamine:
Chelation Efficiency: Penicillamine forms highly stable complexes with metal ions, making it effective in treating metal poisoning and Wilson’s disease.
Immunomodulatory Properties: Unlike cysteine, penicillamine has significant immunosuppressive effects, making it useful in treating autoimmune diseases.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
Record name | D-Penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Penicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penicillamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.